molecular formula C16H18N6O2 B3734318 N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B3734318
M. Wt: 326.35 g/mol
InChI Key: AVHGDIJNRZQZHJ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a unique combination of pyrimidine, pyrrole, and pyrazole rings. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. The process starts with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, leveraging its unique chemical structure to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions, given its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of these three heterocyclic rings, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these rings.

Properties

IUPAC Name

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-10-18-11(8-15(23)19-10)5-6-17-16(24)13-9-12(20-21-13)14-4-3-7-22(14)2/h3-4,7-9H,5-6H2,1-2H3,(H,17,24)(H,20,21)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHGDIJNRZQZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CCNC(=O)C2=CC(=NN2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

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